Tributylmethylammonium chloride

Catalog No.
S581243
CAS No.
56375-79-2
M.F
C13H30N.Cl
C13H30ClN
M. Wt
235.84 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tributylmethylammonium chloride

CAS Number

56375-79-2

Product Name

Tributylmethylammonium chloride

IUPAC Name

tributyl(methyl)azanium chloride

Molecular Formula

C13H30N.Cl
C13H30ClN

Molecular Weight

235.84 g/mol

InChI

InChI=1S/C13H30N.ClH/c1-5-8-11-14(4,12-9-6-2)13-10-7-3;/h5-13H2,1-4H3;1H/q+1;/p-1

InChI Key

IPILPUZVTYHGIL-UHFFFAOYSA-M

SMILES

Array

Synonyms

TBuMA, tri-n-butylmethylammonium, tri-n-butylmethylammonium chloride, tri-n-butylmethylammonium hydroxide, tri-n-butylmethylammonium sulfate (1:1), tributylmethylammonium, tributylmethylammonium iodide

Canonical SMILES

CCCC[N+](C)(CCCC)CCCC.[Cl-]

The exact mass of the compound Tributylmethylammonium chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Tributylmethylammonium chloride (CAS 56375-79-2), also known as MTBAC, is an asymmetric quaternary ammonium salt widely utilized as a phase transfer catalyst (PTC), ionic liquid precursor, and electrolyte additive. Typically supplied as a highly pure crystalline solid (≥98%) or a flowable 75 wt.% aqueous solution, it features a melting point of 95–99 °C and exhibits high thermal stability. The compound's defining structural characteristic is its asymmetric cation—comprising three lipophilic butyl chains and one compact methyl group—which balances organic phase solubility with a highly accessible positive charge center. This structural profile makes TBMAC a highly effective and economically viable alternative to traditional symmetrical quaternary ammonium salts in industrial-scale organic synthesis, extraction processes, and advanced materials development .

Procurement teams and process chemists often default to symmetrical quaternary ammonium salts, such as tetrabutylammonium bromide (TBAB) or tetrabutylammonium chloride (TBAC), due to their historical ubiquity. However, generic substitution with these symmetrical analogs frequently leads to downstream processing bottlenecks. The four bulky butyl groups in TBAC and TBAB create significant steric hindrance around the nitrogen charge center, which restricts catalytic turnover in sterically demanding phase-transfer reactions. Furthermore, symmetrical salts like TBAB exhibit lower aqueous solubility compared to TBMAC, frequently resulting in persistent liquid-liquid emulsions and requiring excessive volumes of organic solvents to partition the catalyst during post-reaction workup. Selecting TBMAC resolves these issues by leveraging its asymmetric geometry to improve charge accessibility while drastically simplifying aqueous product separation .

Enhanced Aqueous Partitioning for Streamlined Product Separation

In industrial phase-transfer catalysis, the ease of catalyst removal is a critical procurement metric. TBMAC demonstrates significantly higher water solubility than the industry-standard tetrabutylammonium bromide (TBAB), allowing it to be supplied as a stable 75 wt.% aqueous solution. This enhanced aqueous solubility allows TBMAC to be rapidly and cleanly washed into the aqueous phase during post-reaction workup, avoiding the persistent liquid-liquid emulsions commonly associated with symmetrical TBAB .

Evidence DimensionAqueous solubility and phase separation efficiency
Target Compound DataHigh water solubility enabling rapid aqueous extraction
Comparator Or BaselineTetrabutylammonium bromide (TBAB), which exhibits lower water solubility and higher emulsion risk
Quantified DifferenceQualitatively superior aqueous partitioning, reducing solvent washing requirements
ConditionsPost-reaction biphasic liquid-liquid extraction workflows

Eliminates emulsion-related bottlenecks and reduces organic solvent consumption during large-scale downstream processing.

Improved Charge Center Accessibility via Asymmetric Cation Geometry

The catalytic efficiency of a quaternary ammonium salt is heavily dependent on the accessibility of its positive charge center. TBMAC features an asymmetric cation (three butyl groups, one methyl group), which provides a less sterically hindered nitrogen center compared to symmetrical analogs like TBAC or TBAB. This structural asymmetry improves charge center accessibility, enhancing the catalyst's ability to interact with target anions at the biphasic interface without sacrificing the lipophilicity required for organic phase solubility .

Evidence DimensionSteric hindrance around the nitrogen charge center
Target Compound DataAsymmetric (tributylmethyl) geometry with high accessibility
Comparator Or BaselineSymmetric (tetrabutyl) geometry (TBAB/TBAC) with high steric shielding
Quantified DifferenceReduced steric bulk on one axis, improving anion pairing dynamics
ConditionsBiphasic phase-transfer catalysis interfaces

Ensures higher catalytic efficiency in sterically demanding reactions where symmetrical salts fail to achieve optimal turnover.

Amphiphilicity in Deep Eutectic Solvents for Biomass Dissolution

When formulating choline chloride-based deep eutectic solvents (DESs) for biomass processing, the choice of halide additive dictates solvation power. Studies demonstrate that the addition of TBMAC, with its asymmetric long-chain alkyl structure, displays strong amphiphilicity that significantly promotes the accessibility between the hydrophilic DES and hydrophobic cellulose. In comparative systems, TBMAC-enhanced solvents outperformed those utilizing symmetric salts like tetraethylammonium bromide (TEAB) in facilitating cellulose dissolution [1].

Evidence DimensionAmphiphilic promotion of cellulose dissolution
Target Compound DataStrong amphiphilicity due to asymmetric alkyl chains
Comparator Or BaselineSymmetric salts (e.g., TEAB) lacking optimized amphiphilic balance
Quantified DifferenceEnhanced interaction between hydrophilic solvents and hydrophobic biopolymers
ConditionsCholine chloride-imidazole (ChCl-Im) deep eutectic solvent systems

Provides a critical performance edge for researchers and engineers developing green solvents for recalcitrant biomass processing.

Distinct Far-IR Phonon Dispersion in Ionic Liquid Precursors

For advanced material applications, the physical and optical properties of the liquid state are paramount. Far-IR spectroscopy reveals that the peak absorption amplitude in liquid tetrabutylammonium chloride (TBAC) is an order of magnitude (>10x) higher than in TBMAC. This massive difference indicates that TBMAC exhibits distinct transition dipole moments and reduced phonon dispersion due to the structural disorder introduced by its asymmetric cation, drastically altering its dielectric and solvent properties compared to TBAC [1].

Evidence DimensionFar-IR peak absorption amplitude
Target Compound DataLow peak absorption amplitude due to asymmetric disorder
Comparator Or BaselineTetrabutylammonium chloride (TBAC), which exhibits >10x higher peak absorption
Quantified DifferenceAn order of magnitude difference in far-IR absorption
ConditionsLiquid state Far-IR and Optical Kerr Effect (OKE) spectroscopy at 90 °C

Guides the procurement of ionic liquid precursors where specific dielectric behavior and structural disorder are required for electrochemical or optical applications.

Industrial-Scale Phase Transfer Catalysis

TBMAC is the optimal choice for large-scale alkylations and Baeyer-Villiger oxidations where post-reaction workup is a major cost driver. Its high water solubility allows for rapid, emulsion-free extraction of the catalyst into the aqueous phase, directly addressing the separation bottlenecks associated with TBAB .

Formulation of Deep Eutectic Solvents (DES) for Biomass

In green chemistry applications targeting the dissolution of recalcitrant polymers like cellulose, TBMAC serves as a superior additive. Its asymmetric amphiphilicity bridges the gap between hydrophilic solvents and hydrophobic biopolymers more effectively than symmetrical quaternary salts [1].

Precursor for Specialized Ionic Liquids and Electrolytes

Due to its unique phonon dispersion, sub-ambient glass transition properties, and specific dielectric behavior, TBMAC is highly suited for synthesizing room-temperature ionic liquids and advanced battery electrolytes where TBAC's highly ordered liquid structure would be detrimental [2].

Physical Description

Liquid

Hydrogen Bond Acceptor Count

1

Exact Mass

235.2066777 Da

Monoisotopic Mass

235.2066777 Da

Heavy Atom Count

15

UNII

AZ0B34ME3U

Related CAS

3085-79-8 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 265 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (80.38%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (24.53%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (97.36%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (73.96%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (12.45%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (20.75%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
H413 (58.11%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

56375-79-2

Wikipedia

Tributylmethylammonium chloride

General Manufacturing Information

Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
Synthetic Rubber Manufacturing
Not Known or Reasonably Ascertainable
Pharmaceutical and Medicine Manufacturing
1-Butanaminium, N,N-dibutyl-N-methyl-, chloride (1:1): ACTIVE

Dates

Last modified: 08-15-2023

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